

An In-depth Technical Guide to Tfllr-NH2: A Selective PAR1 Agonist

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **TflIr-NH2**, a synthetic peptide agonist highly selective for Proteinase-Activated Receptor 1 (PAR1). **TflIr-NH2** serves as an invaluable tool in the study of PAR1 signaling, function, and its role in various physiological and pathological processes.

Core Properties of Tfllr-NH2

TfIIr-NH2 is a pentapeptide with the sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine-NH2.[1] It corresponds to a segment of the N-terminal "tethered ligand" domain of PAR1, which is unmasked following proteolytic cleavage by enzymes such as thrombin.[1] By mimicking this endogenous ligand, **TfIIr-NH2** can directly and selectively activate PAR1 without the need for enzymatic cleavage, initiating a cascade of intracellular signaling events.[1][2]

Quantitative Agonist Profile

The potency of **TfIIr-NH2** has been characterized across various functional assays. The following table summarizes key quantitative data, providing a comparative basis for experimental design.



Parameter	Value	Assay System	Reference
EC50 (Ca2+ Mobilization)	1.9 μΜ	Cultured Rat Dorsal Root Ganglia (DRG) Neurons	[2][3][4]
EC50 (sEPSC Frequency)	0.32 μΜ	Adult Rat Substantia Gelatinosa Neurons	[5]
Maximal [Ca2+]i Increase	196.5 ± 20.4 nM (at 10 μM)	Cultured Rat DRG Neurons	[2][3]
Basal [Ca2+]i	164.6 ± 14.3 nM	Cultured Rat DRG Neurons	[2]

Signaling Pathways Activated by Tfllr-NH2

Activation of PAR1 by **TflIr-NH2** initiates multiple downstream signaling cascades. The primary pathways involve G-protein coupling, leading to calcium mobilization and modulation of key enzymatic activities.

Gq-Mediated Calcium Mobilization

The canonical signaling pathway for PAR1 activation involves coupling to the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[2][3]



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TflIr-NH2 induced Gq-mediated calcium mobilization pathway.



G12/13-Mediated eNOS Phosphorylation

In endothelial cells, **TflIr-NH2**-mediated PAR1 activation can also couple to G12/13 proteins.[6] This pathway leads to the activation of Rho-associated kinase (ROCK). Unlike PAR2 agonists that promote activating phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1179, PAR1 activation via **TflIr-NH2** stimulates the inhibitory phosphorylation of eNOS at Thr497.[6] This highlights a distinct regulatory mechanism for PAR1 in modulating endothelial function.



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TflIr-NH2 induced G12/13-mediated inhibitory eNOS phosphorylation.

Key Experimental Protocols

The following sections detail methodologies commonly employed to characterize the activity of **TflIr-NH2**.

Intracellular Calcium Mobilization Assay

This protocol is used to quantify the ability of **TflIr-NH2** to elicit calcium release from intracellular stores in cultured cells, such as dorsal root ganglia (DRG) neurons.[2]

Methodology:

- Cell Culture: Plate DRG neurons on coverslips and culture under appropriate conditions.
- Dye Loading: Incubate the cultured neurons with the ratiometric calcium indicator Fura-2 AM.
 This allows the dye to enter the cells and be cleaved into its active form.
- Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Perfuse with a standard buffer and measure the baseline fluorescence ratio (340/380 nm excitation).

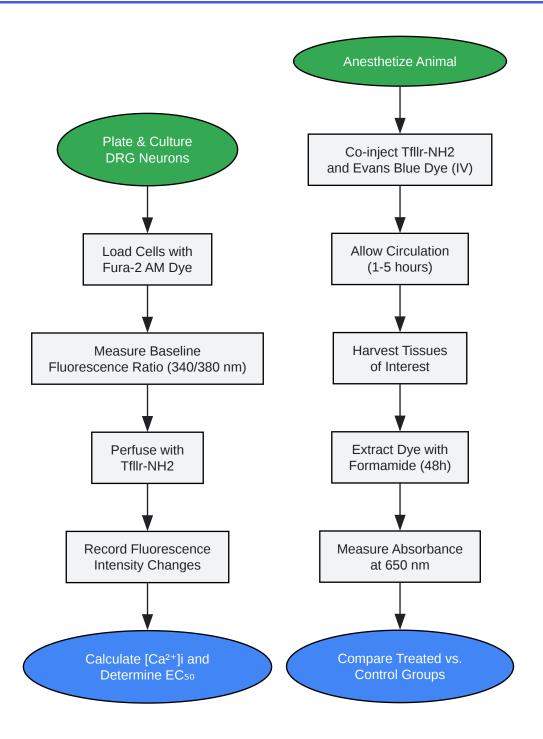






- Agonist Stimulation: Perfuse the cells with varying concentrations of **TflIr-NH2** (e.g., 0.1 μ M to 100 μ M).
- Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths.
- Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. Convert the ratio to intracellular calcium concentration ([Ca2+]i) using a standard calibration curve. Plot the peak [Ca2+]i against the **Tfllr-NH2** concentration to determine the EC50.





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